2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid
Description
Properties
Molecular Formula |
C6H9N3O4 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C6H9N3O4/c7-1-3-5(12)9(2-4(10)11)6(13)8-3/h3H,1-2,7H2,(H,8,13)(H,10,11) |
InChI Key |
FFNUKJPGKYBYFH-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)N(C(=O)N1)CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Imidazolidinone Core Formation
The imidazolidin-2,5-dione scaffold is typically constructed via Bucherer-Bergs reaction or cycloaddition strategies . For example:
- Cycloaddition approach : Ethyl isocyanoacetate reacts with pyrazole carboxylic acid derivatives in a 3 + 2 cycloaddition to form intermediate triazoles, which are hydrolyzed and decarboxylated to α-aminoketones.
- Bucherer-Bergs reaction : α-Aminoketones (e.g., tert-butoxycarbonyl-protected derivatives) undergo cyclization with potassium cyanide and ammonium carbonate to yield hydantoins.
Aminomethylation and Acetic Acid Functionalization
The aminomethyl group is introduced via reductive amination or nucleophilic substitution :
- Reductive amination : 5-Benzylidene-thiazolidine-2,4-dione derivatives react with acid chlorides (e.g., chloroacetyl chloride) in anhydrous pyridine, followed by acidification (pH 3–4) to precipitate the product.
- Amide coupling : Hydantoin intermediates (e.g., (4R)-4-cyclopropyl-2,5-dioxoimidazolidin-4-yl)methylamine) are coupled with carboxylic acids (e.g., 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid) using coupling agents like HATU or EDCI.
Experimental Data and Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₉N₃O₅ | |
| CAS Number | 2171582-31-1 (as trifluoroacetate salt) | |
| Key Reaction Solvents | Anhydrous dioxane, pyridine, n-butanol | |
| Purification Methods | Crystallization (n-butanol), chromatography | |
| Yield Optimization | 29–85% (dependent on substituents) |
Critical Research Discoveries
Stereochemical Control
Biological Relevance
- Imidazolidinone derivatives exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus).
- Structural analogs of 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid demonstrate enzyme inhibitory activity , particularly against ADAMTS7, a metalloprotease linked to cardiovascular diseases.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Bucherer-Bergs | High stereochemical control | Requires harsh conditions (NH₃, KCN) |
| Cycloaddition | Modular substrate scope | Multi-step purification needed |
| Reductive Amination | Rapid functionalization | Sensitivity to pH and temperature |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as sodium borohydride.
Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazolidinones.
Scientific Research Applications
2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
The key structural variations among analogs lie in the substituents at position 4 of the imidazolidinone ring. These modifications influence physicochemical properties, bioavailability, and applications. Below is a comparative table of selected analogs:
*Estimated based on ethyl ester precursor (C8H13N3O4, MW: 215.21) .
Biological Activity
2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid is a heterocyclic compound known for its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound features an imidazolidinone ring and an aminomethyl group, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₇H₈N₂O₄
- Molecular Weight : 172.15 g/mol
The structure includes:
- An imidazolidinone ring
- An aminomethyl substituent that enhances its biological activity.
The compound exhibits several biological activities, including:
- Enzyme Inhibition : It has been studied for its potential as an inhibitor of various enzymes, including α-glucosidase, which is crucial in managing blood glucose levels in diabetes .
- GABA Receptor Modulation : Its structural analogs have shown activity at GABA_A receptors, indicating potential neuroactive properties .
Case Studies
-
α-Glucosidase Inhibition : A study evaluated the inhibitory potency of substituted imidazo derivatives against Saccharomyces cerevisiae α-glucosidase, highlighting the significance of structural modifications on activity. The most potent compounds exhibited IC50 values significantly lower than standard drugs like acarbose .
Compound IC50 (µM) 19e 50.0 ± 0.12 27e 60.03 ± 0.82 Acarbose ~200 - Neuroactivity : Research into imidazole derivatives indicated that certain modifications could enhance penetration through the blood-brain barrier and selectively target GABA_A receptors, suggesting therapeutic potential in neurological disorders .
Structure-Activity Relationship (SAR)
Studies on the SAR of related compounds revealed that:
- The presence of specific functional groups (e.g., amide functionality) significantly influences biological activity.
- Compounds with additional phenyl rings connected to the imidazole moiety demonstrated improved inhibitory effects against target enzymes .
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-(4-Ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | C₉H₁₂N₂O₄ | Ethyl group alters steric properties |
| Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate | C₈H₁₀N₂O₄ | Ester derivative with similar applications |
This comparison illustrates how variations in substitution can affect biological properties and potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 2-[4-(Aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetic acid, and how are reaction conditions optimized?
- Methodology : The synthesis involves multi-step reactions starting from imidazolidinone precursors and aminomethyl derivatives. Key steps include:
- Condensation : Reacting imidazolidin-2,4-dione with aminomethyl reagents under acidic or basic catalysis .
- Acetic acid moiety incorporation : Using alkylation or coupling agents (e.g., ethyl chloroacetate) .
- Optimization : Control temperature (60–100°C), pH (6–8 for aqueous phases), and reaction time (2–6 hours) to maximize yield (typically 60–85%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify the imidazolidinone ring (δ 4.5–5.5 ppm for NH groups), acetic acid protons (δ 3.2–3.8 ppm), and aminomethyl signals (δ 2.8–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 252.20 for C11H9FN2O4 derivatives) .
- Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reaction pathways and electronic properties of this compound?
- Density Functional Theory (DFT) :
- Reaction Mechanism : Simulate intermediates (e.g., enolate formation during alkylation) and transition states to identify rate-limiting steps .
- Electronic Properties : Calculate HOMO-LUMO gaps to assess reactivity. For example, fluorophenyl substituents lower LUMO energy, enhancing electrophilicity .
Q. What strategies resolve contradictions in spectroscopic or biological activity data across studies?
- Cross-Validation : Combine NMR, X-ray crystallography (where available), and HRMS to confirm structural assignments .
- Biological Assay Reproducibility : Standardize cell lines (e.g., HEK293 for receptor binding assays) and control pH/temperature to minimize variability .
- Meta-Analysis : Compare data from structurally analogous compounds (e.g., fluorophenyl vs. indole derivatives) to identify substituent effects .
Q. How does the aminomethyl group influence the compound’s stability and degradation under physiological conditions?
- Degradation Pathways :
- Hydrolysis : The imidazolidinone ring hydrolyzes in acidic media (pH < 4), forming urea derivatives. Aminomethyl groups slow degradation by steric hindrance .
- Oxidation : LC-MS/MS detects N-oxide byproducts (e.g., m/z +16) in liver microsome assays .
- Stabilization Strategies :
- Lyophilization : Store at -20°C in phosphate-buffered saline (PBS) to extend half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
